molecular formula C22H27N3O2 B250829 N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide

N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide

Cat. No. B250829
M. Wt: 365.5 g/mol
InChI Key: SJBGYAHSBOIFJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide, also known as MBP, is a compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The exact mechanism of action of N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of pain and mood.
Biochemical and Physiological Effects:
N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the development of inflammation and pain. N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA), and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which are involved in the protection against oxidative damage.

Advantages and Limitations for Lab Experiments

N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide has several advantages for lab experiments. It is a stable and water-soluble compound, which makes it easy to handle and administer. It has also been shown to have low toxicity and high bioavailability, which makes it a promising candidate for further research. However, one of the limitations of N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the research on N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide. One of the areas of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide has been shown to have neuroprotective effects in various scientific research studies, which makes it a promising candidate for further research in this area. Another area of interest is its potential use in the treatment of chronic pain. N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide has been shown to have analgesic effects in various scientific research studies, which makes it a promising candidate for further research in this area. Finally, the exact mechanism of action of N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide needs to be further studied to understand its effects and potential therapeutic applications.

Synthesis Methods

The synthesis of N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide involves the reaction of 4-(3-methylbutanoyl)-1-piperazinecarboxylic acid with 4-aminobenzamide. This reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide.

Scientific Research Applications

N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various scientific research studies. N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

Molecular Formula

C22H27N3O2

Molecular Weight

365.5 g/mol

IUPAC Name

N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C22H27N3O2/c1-17(2)16-21(26)25-14-12-24(13-15-25)20-10-8-19(9-11-20)23-22(27)18-6-4-3-5-7-18/h3-11,17H,12-16H2,1-2H3,(H,23,27)

InChI Key

SJBGYAHSBOIFJY-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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